molecular formula C23H24O6 B2826036 (Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859665-93-3

(Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2826036
CAS No.: 859665-93-3
M. Wt: 396.439
InChI Key: LUZAOVJLHFUMDA-NVMNQCDNSA-N
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Description

(Z)-7-Methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic benzofuranone derivative featuring a Z-configuration at the benzylidene double bond. Its structure includes a 3,4,5-trimethoxybenzylidene moiety at position 2, a 7-methyl group, and a 6-(2-methylallyl)oxy substituent. The compound’s design aligns with pharmacophores known for targeting tubulin polymerization, a mechanism exploited in anticancer drug development .

Properties

IUPAC Name

(2Z)-7-methyl-6-(2-methylprop-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-13(2)12-28-17-8-7-16-21(24)18(29-22(16)14(17)3)9-15-10-19(25-4)23(27-6)20(11-15)26-5/h7-11H,1,12H2,2-6H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZAOVJLHFUMDA-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. Benzofuran compounds are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure

The chemical structure of (Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can be represented as follows:

C20H24O5\text{C}_{20}\text{H}_{24}\text{O}_5

1. Antioxidant Activity

Benzofuran derivatives have been reported to exhibit significant antioxidant properties. Research indicates that (Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may inhibit oxidative stress markers by scavenging free radicals and enhancing the antioxidant enzyme activities in vitro.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
(Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one7825
Standard Vitamin C9215

2. Anti-inflammatory Effects

Studies have shown that benzofuran derivatives can significantly reduce inflammatory markers such as TNF-α and IL-6. The compound has demonstrated a notable ability to suppress these cytokines in vitro.

Table 2: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
(Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one8579
Control (Dexamethasone)9085

3. Anticancer Properties

The anticancer potential of (Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been evaluated against various cancer cell lines. In vitro studies indicate that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study: Anticancer Activity Assessment
In a study involving A549 lung cancer cells:

  • The compound exhibited an IC50 of 30 µM.
  • Apoptosis was confirmed via Annexin V/PI staining, showing a significant increase in apoptotic cells compared to the control.

The biological activities of (Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one are attributed to its ability to modulate various signaling pathways:

  • NF-kB Pathway : Inhibition of NF-kB activation leads to reduced expression of pro-inflammatory cytokines.
  • MAPK Pathway : Modulation of the MAPK pathway contributes to its anticancer effects by promoting apoptosis.
  • Oxidative Stress Response : Enhances the expression of antioxidant enzymes like superoxide dismutase (SOD).

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The 3,4,5-trimethoxybenzylidene group (common in the target compound and analogs like 7c and 25) is associated with tubulin-binding activity, as seen in aurone derivatives (e.g., 5a) . Hydroxyl groups (as in 6l) may improve solubility but reduce metabolic stability.
  • Synthetic Efficiency: Thiazolidinone derivatives (e.g., 25) exhibit higher yields (80–89%) compared to benzofuranones (46.8% for 6l), likely due to simpler reaction pathways .
  • Configuration : The Z-configuration in the target compound may enhance tubulin-binding selectivity compared to E-isomers, as seen in SAR studies of aurones .
Physicochemical Properties
  • Melting Points : The target compound’s melting point is expected to fall between 120°C (for 7c) and 236°C (for 6l), influenced by its methoxy and methylallyloxy substituents.
  • Solubility : The 2-methylallyloxy group may enhance lipophilicity, favoring blood-brain barrier penetration, whereas methoxy groups balance solubility and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions between substituted benzofuran precursors and aromatic aldehydes. For example, similar derivatives were prepared by refluxing 6-hydroxy-7-methylbenzofuran-3(2H)-one with substituted benzaldehydes in ethanol under basic conditions (e.g., K₂CO₃), achieving yields of ~70% . Key variables include solvent polarity (ethanol vs. THF), temperature (reflux vs. ambient), and stoichiometric ratios of reactants. Optimization may require iterative testing of these parameters .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for diagnostic peaks such as the olefinic proton (δ ~6.7–7.2 ppm) and methoxy groups (δ ~3.8 ppm). The Z-configuration of the benzylidene group is confirmed by coupling constants (e.g., J = 8.8 Hz for olefinic protons) .
  • IR : Stretching vibrations for C=O (1624 cm⁻¹), aromatic C-H (3042 cm⁻¹), and ether C-O (1270 cm⁻¹) are critical .
  • MS : Molecular ion peaks (e.g., m/z 443.30 [M+2]) and fragmentation patterns validate the molecular weight and substituent arrangement .

Q. What are the key challenges in ensuring stereochemical purity (Z/E isomerism) during synthesis?

  • Methodological Answer : The Z-isomer is stabilized by intramolecular hydrogen bonding between the benzylidene group and the benzofuran oxygen. Reaction conditions favoring kinetic control (e.g., low temperatures, short reaction times) minimize E-isomer formation. Chromatographic separation (e.g., silica gel with ethyl acetate/petroleum ether) may be required to isolate the Z-form .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxybenzylidene substituent influence biological activity compared to other benzylidene derivatives?

  • Methodological Answer : The trimethoxy group enhances lipophilicity and π-π stacking with biological targets, as seen in SAR studies of similar aurones. For example, derivatives with 3,4,5-trimethoxy groups showed higher inhibitory activity against kinases compared to dimethoxy analogs . Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected shifts in ¹H NMR)?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or dynamic processes (e.g., tautomerism). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. High-resolution MS and 2D NMR (COSY, HSQC) can clarify ambiguous assignments .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer : Tools like SwissADME predict Phase I/II metabolism (e.g., demethylation of methoxy groups by CYP450 enzymes). Molecular dynamics simulations can assess stability in biological matrices . Experimental validation via LC-MS/MS of hepatocyte incubations is recommended .

Q. What are the limitations of current in vitro assays for evaluating this compound’s anticancer activity?

  • Methodological Answer : False positives in MTT assays may occur due to redox interference from the trimethoxy group. Use orthogonal assays (e.g., clonogenic survival, apoptosis markers like caspase-3 activation) to confirm activity .

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